![molecular formula C14H26O B3276852 2-Ethylidenedodecanal CAS No. 648893-99-6](/img/structure/B3276852.png)
2-Ethylidenedodecanal
Overview
Description
2-Ethylidenedodecanal, also known as EDDA, is a synthetic compound that belongs to the class of aldehydes. It is widely used in the fragrance industry due to its unique odor profile that resembles a green, leafy, and fruity scent. However, recent scientific research has revealed its potential as a bioactive compound with various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-Ethylidenedodecanal is not fully understood. However, it is believed to interact with various receptors in the human body, including the GABA-A receptor, which is responsible for regulating anxiety levels. Additionally, 2-Ethylidenedodecanal has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory molecules in the body.
Biochemical and Physiological Effects
2-Ethylidenedodecanal has been shown to have various biochemical and physiological effects. It has been shown to reduce stress and anxiety levels in humans, as well as have anti-inflammatory and anti-cancer properties. Additionally, 2-Ethylidenedodecanal has been shown to have antioxidant properties, protecting the body from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethylidenedodecanal in lab experiments is its unique odor profile, which allows for easy detection and quantification. Additionally, 2-Ethylidenedodecanal is a stable compound that can be easily synthesized and purified. However, one limitation of using 2-Ethylidenedodecanal in lab experiments is its limited solubility in aqueous solutions, making it difficult to study its effects in vivo.
Future Directions
There are several future directions for the study of 2-Ethylidenedodecanal. One area of research is the development of 2-Ethylidenedodecanal-based therapies for various inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethylidenedodecanal and its interactions with various receptors in the human body. Furthermore, the potential use of 2-Ethylidenedodecanal as a natural fragrance in personal care products and perfumes should be explored.
Scientific Research Applications
2-Ethylidenedodecanal has been extensively studied for its potential as a bioactive compound. Its unique odor profile has been shown to have a calming effect on the human brain, reducing stress and anxiety levels. Furthermore, recent studies have shown that 2-Ethylidenedodecanal has anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases such as arthritis and asthma. Additionally, 2-Ethylidenedodecanal has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
2-ethylidenedodecanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMWLNGRXCLMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=CC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711284 | |
Record name | 2-Ethylidenedodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylidenedodecanal | |
CAS RN |
648893-99-6 | |
Record name | 2-Ethylidenedodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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